molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2

1,1-di(p-Tolyl)ethylene

Cat. No.: B1345649
CAS No.: 2919-20-2
M. Wt: 208.3 g/mol
InChI Key: HEDMCKGHZIRQLS-UHFFFAOYSA-N
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Description

1,1-di(p-Tolyl)ethylene, also known as 1,1-di(p-tolyl)ethene, is an organic compound with the chemical formula C16H16. It is characterized by its structure, which consists of an ethylene backbone substituted with two p-tolyl groups. This compound appears as a colorless to pale yellow crystalline solid or powder and has a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-di(p-Tolyl)ethylene can be synthesized through various methods. One common synthetic route involves the copper(I) chloride (CuCl) catalyzed coupling reaction between p-tolylacetylene and p-tolylmagnesium bromide. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The CuCl catalyzed coupling reaction remains a popular choice due to its scalability and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-di(p-Tolyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Major Products Formed

Scientific Research Applications

1,1-di(p-Tolyl)ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-di(p-Tolyl)ethylene primarily involves its ability to act as a radical scavenger. It can effectively neutralize free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to biological molecules. This property is particularly valuable in the context of photoinitiated crosslinking and UV-curing processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-di(o-Tolyl)ethylene
  • 1,1-bis(4-methylphenyl)-buta-1,3-diene
  • 9-di-p-tolylmethylenefluorene
  • Bexarotene

Uniqueness

Compared to similar compounds, 1,1-di(p-Tolyl)ethylene stands out due to its unique combination of stability, reactivity, and radical scavenging properties. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .

Biological Activity

1,1-Di(p-tolyl)ethylene (CAS No. 2919-20-2) is an organic compound characterized by two para-tolyl groups attached to a central ethylene unit. This compound has garnered attention for its unique biological activities, particularly in the context of radical scavenging and antimicrobial properties. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is a symmetrical molecule with the following structural formula:

C16H18=C(p CH3C6H4)2\text{C}_{16}\text{H}_{18}=\text{C}(\text{p CH}_3\text{C}_6\text{H}_4)_2

Molecular Weight: 218.31 g/mol

Physical Properties:

  • Melting Point: Not extensively documented; varies based on purity.
  • Solubility: Sparingly soluble in water; soluble in organic solvents.

Antioxidant Activity

Research indicates that this compound acts as a versatile radical scavenger . It has been shown to effectively neutralize free radicals, which are implicated in oxidative stress and various diseases. A study published in the European Polymer Journal highlighted its ability to scavenge radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. In laboratory settings, it exhibited inhibitory effects on both gram-positive and gram-negative bacteria. The antimicrobial efficacy was quantified through Minimum Inhibitory Concentration (MIC) assays, where lower concentrations of the compound were effective against bacterial growth.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the antimicrobial activity of this compound against selected bacterial strains.

The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with biological macromolecules. The compound's ability to donate electrons makes it a potent radical scavenger. Additionally, its hydrophobic nature facilitates membrane penetration, enhancing its antimicrobial effects.

Case Study 1: Radical Scavenging

In a controlled experiment assessing the radical scavenging capacity of this compound, researchers utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound displayed a significant reduction in DPPH absorbance, indicating effective radical scavenging:

  • Concentration Tested: 10-100 µM
  • Scavenging Activity: Up to 85% at 100 µM

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against clinical isolates. The results confirmed its effectiveness across multiple strains:

  • Tested Concentrations: Ranging from 8 µg/mL to 256 µg/mL.
  • Results: Complete inhibition of growth at concentrations as low as 32 µg/mL for S. aureus.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-di(p-Tolyl)ethylene, and how can their efficiency be systematically evaluated?

  • Methodological Answer : Traditional synthesis involves Friedel-Crafts alkylation using aluminum chloride (AlCl₃) to couple p-tolyl precursors (e.g., p-tolyl chloride) with ethylene derivatives. Efficiency is assessed via reaction yield, purity (determined by ¹H/¹³C NMR ), and scalability. For example, analogous reactions using AlCl₃ for bis(aryl)ethylene synthesis achieved yields of ~74% . Alternative routes include Wittig reactions with p-tolyl-substituted ylides, monitored by GC-MS for intermediate tracking.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons from p-tolyl groups appear as doublets (δ 6.8–7.2 ppm), while ethylene protons resonate as singlets (δ 5.0–5.5 ppm due to symmetry) .
  • ¹³C NMR : Ethylene carbons appear at δ 110–120 ppm, with aromatic carbons at δ 125–140 ppm. Methyl groups on p-tolyl substituents are observed at δ 20–22 ppm .
  • X-ray crystallography : Resolves molecular geometry, confirming coplanarity of p-tolyl groups and ethylene bridge .

Q. How can researchers verify the purity and stability of this compound under standard laboratory conditions?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability is tested by thermogravimetric analysis (TGA) and NMR monitoring under varying temperatures. For example, thermal decomposition studies of analogous compounds show ethylene release at >70°C, requiring inert storage conditions .

Advanced Research Questions

Q. How do palladium-catalyzed cross-coupling methods compare to classical Friedel-Crafts alkylation in synthesizing this compound derivatives?

  • Methodological Answer : Suzuki-Miyaura cross-coupling using p-tolylboronic acid and ethylene dihalides (e.g., 1,2-dibromoethylene) with Pd catalysts (e.g., trans-Dichlorobis(XPhos)palladium(II)) offers superior regioselectivity and milder conditions (60–80°C in toluene/water) compared to Friedel-Crafts (harsh acids, high temps). Yields exceed 90% in cross-coupling vs. ~70% in classical methods . Byproduct analysis via GC-MS is recommended to optimize catalyst loading and ligand choice.

Q. What mechanistic insights can be gained from using this compound as a trapping agent in singlet methylene reactions?

  • Methodological Answer : In thorium complex decomposition studies, this compound traps singlet methylene (generated from diazomethane), forming 1,1-di(p-Tolyl)cyclopropane. Key evidence includes the disappearance of ethylene ¹H NMR signals (δ ~5.3 ppm) and emergence of cyclopropane proton singlets (δ ~1.13 ppm). Trapping experiments with 2-butyne or dipolarophiles further validate intermediate reactivity .

Q. How can computational modeling resolve discrepancies in thermodynamic stability data for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and torsional strain between p-tolyl groups. Experimental validation via differential scanning calorimetry (DSC) and NIST thermochemical protocols reconciles computational predictions with empirical data. Contradictions may arise from impurities, requiring parallel HPLC-NMR analysis .

Q. What are the implications of steric and electronic effects in this compound for designing photoresponsive materials?

  • Methodological Answer : The conjugated ethylene bridge and electron-donating p-tolyl groups enhance π-π stacking, studied via UV-Vis (λmax ~270 nm) and fluorescence spectroscopy. Steric hindrance from methyl groups reduces aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs). Comparative studies with 1,1-diphenylethylene (no methyl groups) highlight electronic modulation effects .

Q. Methodological Notes

  • Synthesis Optimization : For cross-coupling, screen ligands (e.g., XPhos, SPhos) to enhance catalytic activity .
  • Trapping Experiments : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .
  • Computational Tools : Employ Gaussian or ORCA for DFT, referencing NIST’s thermochemical database for validation .

Properties

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMCKGHZIRQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183445
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2919-20-2
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Di(p-tolyl)ethylene
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Synthesis routes and methods

Procedure details

Into a 1-liter reaction flask were introduced in a nitrogen stream 15.6 g (0.65 mol) of magnesium and 20 ml of THF. Slight amounts of ethyl iodide and iodine were added thereto to initiate reaction. A solution of 111.15 g (0.65 mol) of p-bromotoluene in 500 ml of THF was then added dropwise at room temperature to 40° C. over a period of 2 hours to prepare a Grignard reagent. Thereto was added dropwise a solution of 83.75 g (0.625 mol) of p-methylacetophenone (10a) in 200 ml of THF at that temperature over a period of 3 hours. This mixture was stirred first at room temperature for 3 hours and then with refluxing for 4 hours. The resulting reaction mixture was cooled and poured into 1 liter of 5% aqueous sulfuric acid solution to conduct hydrolysis. This mixture was extracted with toluene, and the extract was washed with aqueous soda ash solution and then with water and concentrated. Thereto were added 300 ml of toluene and 0.5 g of PTSA. The resulting mixture was stirred with refluxing for 4 hours to conduct azeotropic dehydration, followed by washing with aqueous soda ash solution, washing with water, and concentration. The resulting crude 1,1-di(p-tolyl)ethylene (9b) was distilled with a Claisen flask equipped with a vigreux, giving 98.5 g of the desired compound.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111.15 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.75 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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